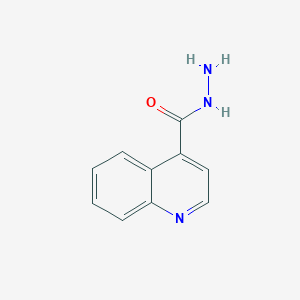

Quinoline-4-carbohydrazide

Descripción general

Descripción

Quinoline-4-carbohydrazide is a compound with the CAS Number: 29620-62-0 and a molecular weight of 187.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of Quinoline-4-carbohydrazide and its derivatives has been achieved by combining suitable aldehydes with hydrazides . The reaction was completed after refluxing for 4 to 6 hours .Molecular Structure Analysis

The molecular structure of Quinoline-4-carbohydrazide is represented by the linear formula: C10H9N3O . The InChI key is CPWKEFDYIVVJHG-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline-4-carbohydrazide has been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Physical And Chemical Properties Analysis

Quinoline-4-carbohydrazide is a solid substance . It is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Aplicaciones Científicas De Investigación

Drug Design and Development

Quinoline-4-carbohydrazide serves as a core scaffold in drug design due to its structural versatility and bioactivity. It’s a key pharmacophore in the synthesis of various therapeutic agents . The compound’s ability to bind with multiple targets in the body makes it a valuable entity in developing drugs with potential efficacy against a range of diseases.

Medicinal Chemistry

In medicinal chemistry, Quinoline-4-carbohydrazide derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents . Its modifications at different positions lead to compounds with varying pharmacological activities, which are crucial for designing new medications.

Pharmacology

Quinoline-4-carbohydrazide plays a significant role in pharmacology as it is used to create compounds with a broad spectrum of biological activities. These activities include enzyme inhibition, receptor antagonism, and modulation of various biological pathways, which are essential for treating complex diseases .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecular architectures. It’s involved in reactions like the aza-Diels-Alder and aza-vinylogous Povarov reactions, contributing to the synthesis of diverse quinoline scaffolds .

Industrial Chemistry

Quinoline-4-carbohydrazide finds applications in industrial chemistry where it’s used in the synthesis of dyes, agrochemicals, and other industrial materials. Its derivatives are integral in developing products with specific properties required in various industrial processes .

Mecanismo De Acción

Target of Action

Quinoline-4-carbohydrazide has been found to interact with various targets. For instance, it has shown good interaction with the crystal structure of Mycobacterium tuberculosis protein . It has also been suggested that it may act as an inhibitor of microbial DNA-gyrase .

Mode of Action

For instance, when interacting with the Mycobacterium tuberculosis protein, it may inhibit its function, thereby exerting its antimicrobial effects .

Biochemical Pathways

It is suggested that it may affect the pathways related to the function of its targets, such as the dna-gyrase in microbes

Pharmacokinetics

It is known that the compound fulfills admet characteristics in silico experiments . This suggests that it may have suitable bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Quinoline-4-carbohydrazide’s action are likely related to its interaction with its targets. For example, by inhibiting the function of the Mycobacterium tuberculosis protein, it may exert antimicrobial effects

Safety and Hazards

Direcciones Futuras

Quinoline and its functionalized derivatives have been recognized as an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors .

Propiedades

IUPAC Name |

quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWKEFDYIVVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388409 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-carbohydrazide | |

CAS RN |

29620-62-0 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

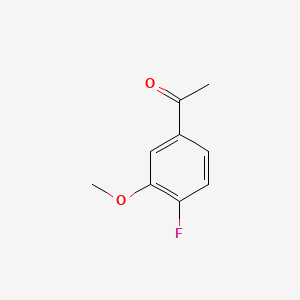

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)